molecular formula C8H15N3O B13313765 6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13313765
M. Wt: 169.22 g/mol
InChI Key: TWOPHBWMQOOITH-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both an oxolane (tetrahydrofuran) ring and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxolane derivative with a suitable amine and a pyrimidine precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    Cytarabine: A nucleoside analog used in chemotherapy.

    Zalcitabine: An antiviral compound used to treat HIV.

Uniqueness

6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-(oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H15N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h6-7H,1-5H2,(H3,9,10,11)

InChI Key

TWOPHBWMQOOITH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCN=C(N2)N

Origin of Product

United States

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